Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

Description

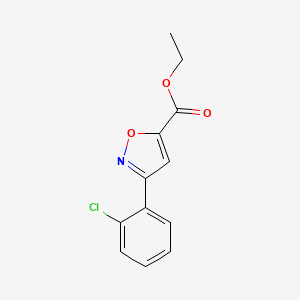

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with an ethyl ester moiety. The 1,2-oxazole ring (isoxazole) is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

This compound is of interest in medicinal chemistry and materials science due to the pharmacological relevance of isoxazole derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer activities . Its structural analogs, such as those with fluorophenyl or dichlorophenyl substituents, are included in screening libraries for drug discovery, as evidenced by their presence in the COVID19-NMR project’s fragment library .

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

InChI Key |

HZUOYOBJJXCMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloroacetate with 2-chlorobenzonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate and its analogs:

Key Comparisons

Heterocyclic Core Modifications: 1,2-Oxazole vs. 1,2,4-Oxadiazole: The replacement of the 1,2-oxazole ring with 1,2,4-oxadiazole (as in ) increases nitrogen content, enhancing hydrogen-bonding capacity and metabolic stability. Oxadiazoles are often preferred in agrochemicals due to their resistance to hydrolysis .

Substituent Effects :

- Halogen Variations : The 2-chlorophenyl group in the target compound offers steric hindrance and moderate electron withdrawal. In contrast, the 4-fluorophenyl analog exhibits stronger electronegativity, which may influence binding affinity in enzyme inhibition.

- Chlorosulfonyl Group : The chlorosulfonylmethyl substituent in introduces a highly reactive site for nucleophilic substitution, making it valuable for synthesizing sulfonamide derivatives .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., fluorophenyl derivative at ~221 g/mol) may exhibit better pharmacokinetic profiles, while heavier compounds like the dichlorophenyl-oxadiazole (287.1 g/mol) could favor prolonged half-lives in environmental applications.

Research Findings and Implications

- Pharmaceutical Relevance : Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate (analog from ) has been studied for its anti-inflammatory properties, suggesting that the target compound’s 2-chlorophenyl variant could similarly modulate inflammatory pathways.

- Synthetic Utility : The chlorosulfonyl derivative is discontinued but historically served as a precursor for sulfonamide antibiotics, highlighting the importance of reactive substituents in medicinal chemistry.

Biological Activity

Ethyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:

- Formation of the Oxazole Ring : The initial step involves the condensation of a carboxylic acid derivative with an appropriate amine or other nucleophiles to form the oxazole ring.

- Chlorination : The introduction of the chlorophenyl group is achieved through electrophilic aromatic substitution, using chlorinated phenols as starting materials.

- Esterification : Finally, the carboxylic acid group is converted to an ester using ethyl alcohol and a suitable coupling agent.

This multi-step process can yield high purity compounds suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 2.41 | Less potent |

| U-937 | 1.75 | Comparable |

| A549 | 3.00 | Less potent |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 signaling pathways.

The mechanism by which this compound exerts its biological effects appears to involve:

- Apoptosis Induction : Flow cytometry analysis revealed that treated cells showed increased annexin V staining, indicative of early apoptosis.

- Cell Cycle Arrest : The compound was found to cause G0/G1 phase arrest in cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole ring and the chlorophenyl moiety significantly influence biological activity. Key observations include:

- Chlorine Substitution : The presence of chlorine at the para position enhances potency by increasing lipophilicity and improving receptor interactions.

- Alkyl Chain Length : Variations in the ethyl group affect solubility and bioavailability.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Breast Cancer Cells : A study demonstrated that this compound could inhibit cell proliferation in MCF-7 cells by upregulating apoptotic markers such as Bax and downregulating Bcl-2.

"this compound shows promise as a lead compound for further development in breast cancer therapeutics."

- In Vivo Studies : Preliminary animal studies indicated that oral administration resulted in significant tumor size reduction in xenograft models without notable toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.